Benzo[h][1,6]naphthyridin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64126-81-4 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[h][1,6]naphthyridin-7-amine |
InChI |
InChI=1S/C12H9N3/c13-10-5-1-4-9-11-8(3-2-6-14-11)7-15-12(9)10/h1-7H,13H2 |
InChI Key |
RXANTGRXDJGXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)N)C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo H 1 2 Naphthyridin 7 Amine and Its Derivatives
Established Cyclization and Annulation Strategies
The construction of the benzo[h] nih.govnih.govnaphthyridine core relies on a foundation of well-established cyclization and annulation reactions. These methods provide reliable pathways to the fundamental heterocyclic system, which can then be further functionalized.
N-Propargylation of Aromatic Aminobenzaldehydes and Subsequent Cyclization
A highly efficient method for synthesizing dihydrodibenzo[b,h] nih.govnih.govnaphthyridines involves the reaction between 2-(N-propargylamino)benzaldehydes and arylamines. nih.gov This process, catalyzed by copper bromide, proceeds through an in situ generated electron-deficient heterodiene that contains a tethered alkyne. This intermediate then undergoes an intramolecular inverse electron-demand hetero-Diels-Alder reaction, followed by air oxidation, to yield the final products in high yields. nih.gov The reaction is notable for its tolerance of a wide array of substituents, allowing for the creation of a diverse library of compounds under mild conditions. nih.gov This strategy has also been successfully applied to the synthesis of 12,13-dihydro-6H-benzo[h]chromeno[3,4-b] nih.govnih.govnaphthyridin-6-ones from 3-amino-2H-chromen-2-one. nih.gov
The propargylation of carbonyl compounds is a widely utilized technique in the synthesis of biologically active natural products. beilstein-journals.org Microwave irradiation has been shown to promote the propargylation of aldehydes using allenylboron compounds, leading to the formation of homopropargylic alcohols in moderate to high yields with high regioselectivity. beilstein-journals.org
Table 1: Examples of Dihydrodibenzo[b,h] nih.govnih.govnaphthyridines Synthesized via N-Propargylation and Cyclization
| Starting Materials | Catalyst | Product | Yield | Reference |
| 2-(N-propargylamino)benzaldehydes, Arylamines | CuBr₂ | 5,6-dihydrodibenzo[b,h] nih.govnih.govnaphthyridines | High | nih.gov |
| 2-(N-propargylamino)benzaldehydes, 3-amino-2H-chromen-2-one | CuBr₂ | 12,13-dihydro-6H-benzo[h]chromeno[3,4-b] nih.govnih.govnaphthyridin-6-ones | High | nih.gov |
Intramolecular Diels-Alder Cycloadditions (e.g., of Aryl Oxazoles with Acrylamides)
A notable route to the benzo[h] nih.govnih.govnaphthyridine framework involves the intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides. ucla.edu This method was developed as a synthetic approach to the antileukemic aromatic alkaloid 2-bromoleptoclinidinone. The strategy relies on the construction of a tricyclic aromatic benzo[h] nih.govnih.govnaphthyridine system through the cycloaddition of a β-carbomethoxyacrylamide derivative. ucla.educlockss.org For instance, the ester amide derived from the corresponding benzylamine (B48309) and acryloyl chloride, when warmed in benzene (B151609) with DMAP, affords the desired tricyclic product in a 50% purified yield. ucla.edu This demonstrates the utility of this approach for preparing benzo[h] nih.govnih.govnaphthyridine systems. ucla.educlockss.org
Further research has demonstrated the synthesis of hexahydrobenzo[b]pyrimido[4,5-h] nih.govnih.govnaphthyridines through an intramolecular inverse electron demand hetero-Diels-Alder reaction of imines or iminiums formed in situ from allylaminopyrimidinealdehydes and anilines. nih.gov This method efficiently produces tetracyclic pyrimidine-fused heterocycles with potential pharmaceutical applications. nih.gov
Table 2: Intramolecular Diels-Alder Cycloadditions for Benzo[h] nih.govnih.govnaphthyridine Synthesis
| Reactants | Key Intermediate | Product | Yield | Reference |
| Aryl oxazole (B20620) with substituted acrylamide (B121943) | β-carbomethoxyacrylamide | Benzo[h] nih.govnih.govnaphthyridine | 50% | ucla.edu |
| Allylaminopyrimidinealdehydes, Anilines | Imines or Iminiums | Hexahydrobenzo[b]pyrimido[4,5-h] nih.govnih.govnaphthyridines | Good to Excellent | nih.gov |
Nucleophilic Aromatic Substitution (SNAr)-Intramolecular Cyclization-Suzuki Coupling Sequences
The intramolecular Suzuki-Miyaura cross-coupling reaction has proven to be a powerful tool for the construction of various ring systems, including those found in natural products and bioactive molecules. nih.gov This method is valued for its stereospecificity, mild reaction conditions, and the non-toxic nature of its boron by-products, making it suitable for creating normal-sized, medium-sized, and macrocyclic rings. nih.gov While direct examples for the synthesis of Benzo[h] nih.govnih.govnaphthyridin-7-amine using this specific sequence are not detailed in the provided results, the general applicability of intramolecular Suzuki coupling for constructing complex heterocyclic frameworks is well-established. nih.gov
Multicomponent Reaction Approaches (e.g., Povarov Reaction)
The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an alkene, offers a multicomponent approach to synthesizing quinoline (B57606) derivatives, which are structurally related to naphthyridines. wikipedia.orgchem-station.com The reaction typically involves the condensation of an aniline (B41778) and a benzaldehyde (B42025) to form an imine, which then reacts with an electron-rich alkene in the presence of a Lewis acid. wikipedia.org This method allows for the one-pot synthesis of complex heterocyclic structures. wikipedia.orgchem-station.com While a direct application to Benzo[h] nih.govnih.govnaphthyridin-7-amine is not explicitly described, the principles of the Povarov reaction are relevant to the synthesis of related nitrogen-containing heterocyclic systems.
Classical and Modified Condensation Reactions Applicable to Naphthyridine Scaffolds (e.g., Friedländer, Pfitzinger, Niementowski)
Classical condensation reactions are fundamental to the synthesis of quinolines and, by extension, naphthyridines.
The Friedländer synthesis is a widely used method for preparing quinoline and naphthyridine derivatives. tandfonline.comrsc.org It involves the condensation of an aromatic 2-amino substituted carbonyl compound with a compound containing a reactive α-methylene group, promoted by acid or base catalysts. tandfonline.com A greener approach to the Friedländer condensation for the synthesis of 1,8-naphthyridines utilizes water as a solvent and an inexpensive, biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) as a catalyst, avoiding harsh conditions and hazardous solvents. nih.gov Another efficient method employs propylphosphonic anhydride (B1165640) (T3P®) as a promoter under mild, solvent-free conditions, yielding a wide range of polysubstituted quinolines and naphthyridines. rsc.org Basic ionic liquids have also been synthesized and used as both green solvents and catalysts for the Friedländer reaction to prepare 1,8-naphthyridyl derivatives with high yields. nih.govacs.org
The Pfitzinger reaction provides a route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the hydrolysis of the amide bond in isatin, followed by condensation with the carbonyl compound to form an imine and then an enamine, which subsequently cyclizes and dehydrates. wikipedia.org A Pfitzinger-type condensation has been successfully used to directly synthesize bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. nih.govacs.org
The Niementowski reaction involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org Although the high temperatures required can be a drawback, modifications have been developed to make the reaction more practical. wikipedia.org A modified Niementowski reaction using an iminoketene generated in situ from anthranilic acid and thionyl chloride has been shown to react with ketones to afford 4-hydroxyquinoline (B1666331) derivatives in good yields under milder, one-pot conditions. clockss.org This reaction is also applicable to the synthesis of quinazolines by using amides instead of ketones. wikipedia.org
Table 3: Comparison of Classical Condensation Reactions for Naphthyridine Scaffolds
| Reaction | Reactants | Key Features | Reference |
| Friedländer | 2-Aminoaryl carbonyl, Active methylene (B1212753) compound | Versatile, various catalysts (acid, base, ionic liquids, T3P®), can be performed in water. | nih.govtandfonline.comrsc.orgnih.govacs.org |
| Pfitzinger | Isatin, Carbonyl compound, Base | Yields quinoline-4-carboxylic acids, applicable to naphthyridine synthesis. | nih.govwikipedia.orgresearchgate.netacs.org |
| Niementowski | Anthranilic acid, Ketone/Aldehyde | Yields γ-hydroxyquinolines, modified procedures improve applicability. | wikipedia.orgclockss.org |
Rearrangement Reactions for Benzo[h]nih.govnih.govnaphthyridine Formation
Rearrangement reactions offer an alternative pathway to the benzo[h] nih.govnih.govnaphthyridine core. One such method involves the heating of hexahydro-5H-pyrrolo[2,1-c] nih.govtandfonline.combenzodiazepine-2,5,11-trione in boiling phosphoryl chloride, which leads to the formation of 3,5-dichlorobenzo[h] nih.govnih.govnaphthyridine. researchgate.netresearchgate.net This rearrangement provides a novel entry to this heterocyclic system.
Another rearrangement involves the Smiles rearrangement for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, reaction with cyclic amines leads to the formation of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, which can then undergo further transformations. nih.gov
Amination Reactions on Halogenated Benzo[h]nih.govacs.orgnaphthyridine Cores
The introduction of an amino group onto a pre-formed benzo[h] nih.govacs.orgnaphthyridine skeleton is a direct approach to obtaining Benzo[h] nih.govacs.orgnaphthyridin-7-amine. This is typically achieved through the nucleophilic substitution of a halogen atom at the C-7 position. While direct amination studies on the specific benzo[h] nih.govacs.orgnaphthyridine core are not extensively documented in the provided search results, the amination of related naphthyridine systems provides a strong precedent for this synthetic route.
For instance, the amination of 2-bromo-1,5-naphthyridine (B1331438) to 2-amino-1,5-naphthyridine has been shown to proceed via an SN(AE)ipso substitution mechanism. wur.nl Similarly, the reaction of 1-halogeno-2,7-naphthyridines with potassium amide in liquid ammonia (B1221849) yields 1-amino-2,7-naphthyridine. wur.nl These examples suggest that a similar strategy could be employed for the synthesis of Benzo[h] nih.govacs.orgnaphthyridin-7-amine from a corresponding 7-halogenated benzo[h] nih.govacs.orgnaphthyridine precursor. The reactivity of the halogenated substrate would likely be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings.
The Chichibabin amination, a reaction that directly introduces an amino group onto a nitrogen-containing heterocycle, is another potential method. For example, 2,6-naphthyridine (B1209661) undergoes Chichibabin amination to yield 1-amino-2,6-naphthyridine in a 54% yield. wur.nl This reaction typically requires a strong base like sodium amide or potassium amide.
The following table summarizes amination reactions on different naphthyridine cores, which serve as models for the synthesis of Benzo[h] nih.govacs.orgnaphthyridin-7-amine.
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 2-Bromo-1,5-naphthyridine | KNH2/NH3 | 2-Amino-1,5-naphthyridine | SN(AE)ipso | wur.nl |
| 1-Halogeno-2,7-naphthyridines | KNH2/NH3 | 1-Amino-2,7-naphthyridine | Nucleophilic Substitution | wur.nl |
| 2,6-Naphthyridine | KNH2 | 1-Amino-2,6-naphthyridine | Chichibabin Amination | wur.nl |
Reaction of Benzo[f]nih.govresearchgate.netnaphthyridin-7-amine with Aromatic Aldehydes Leading to Cyclization
While the specific reaction of Benzo[h] nih.govacs.orgnaphthyridin-7-amine with aromatic aldehydes is not detailed in the provided search results, a study on the isomeric Benzo[f] nih.govresearchgate.netnaphthyridin-7-amine provides valuable insight into the potential reactivity of the target compound. publish.csiro.auresearchgate.net In this study, the reaction of Benzo[f] nih.govresearchgate.netnaphthyridin-7-amine with various aromatic aldehydes did not yield the expected azomethines (Schiff bases). Instead, a cyclization reaction was observed, leading to the formation of benzimidazonaphthyridine derivatives. publish.csiro.auresearchgate.net
The reaction was carried out by refluxing Benzo[f] nih.govresearchgate.netnaphthyridin-7-amine with the aromatic aldehyde in acetic acid. publish.csiro.au This acid-catalyzed reaction proceeds through an initial formation of the azomethine, which then undergoes an intramolecular electrophilic attack on the adjacent nitrogen atom of the naphthyridine ring, followed by aromatization to give the final cyclized product.
The table below details the different aromatic aldehydes used and the corresponding cyclized products obtained in the reaction with Benzo[f] nih.govresearchgate.netnaphthyridin-7-amine.
| Aromatic Aldehyde (ArCHO) | Product | Reference |
| Benzaldehyde (Ar = Ph) | 5-Phenyl-7H-benzimidazo[4,3-fg] nih.govresearchgate.netnaphthyridine | publish.csiro.au |
| 3-Methylbenzaldehyde (Ar = 3-MeC6H4) | 5-(3'-Methylphenyl)-7H-benzimidazo[4,3-fg] nih.govresearchgate.netnaphthyridine | publish.csiro.au |
| 3-Nitrobenzaldehyde (Ar = 3-NO2C6H4) | 5-(3'-Nitrophenyl)-7H-benzimidazo[4,3-fg] nih.govresearchgate.netnaphthyridine | publish.csiro.au |
| 3-Chlorobenzaldehyde (Ar = 3-ClC6H4) | 5-(3'-Chlorophenyl)-7H-benzimidazo[4,3-fg] nih.govresearchgate.netnaphthyridine | publish.csiro.au |
This reactivity suggests that Benzo[h] nih.govacs.orgnaphthyridin-7-amine could also undergo similar cyclization reactions with aromatic aldehydes, providing a pathway to novel polycyclic nitrogen-containing heterocycles.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers a powerful and versatile toolkit for the construction of complex heterocyclic scaffolds like benzo[h] nih.govacs.orgnaphthyridines. Various metals, including copper, palladium, cobalt, and rhodium, have been employed to facilitate C-C and C-N bond formations, as well as cycloaddition and annulation reactions.
Copper-Catalyzed Cycloamination and Intramolecular Hetero-Diels-Alder Reactions
Copper catalysis has been effectively utilized in the synthesis of benzo[h] nih.govacs.orgnaphthyridine derivatives. One notable method involves the reaction of 2-(N-propargylamino)benzaldehydes with arylamines in the presence of copper(II) bromide (CuBr2). researchgate.net This reaction is believed to proceed through an in situ generation of an electron-deficient heterodiene bearing a tethered alkyne. This intermediate then undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder (IEDDA) reaction, followed by air oxidation to furnish the final benzo[h] nih.govacs.orgnaphthyridine product in high yields. researchgate.net
The intramolecular hetero-Diels-Alder reaction is a powerful tool for the construction of cyclic systems. d-nb.infomasterorganicchemistry.comnih.govcapes.gov.bracs.org In the context of synthesizing benzo[h] nih.govacs.orgnaphthyridines, the use of a copper catalyst facilitates the formation of the key diene intermediate, which then readily undergoes cyclization.
A study on the synthesis of novel benzo[b] nih.govacs.orgnaphthyridine derivatives also employed a copper catalyst (CuI) in a reaction involving 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridines and phenylacetylene (B144264) derivatives. mdpi.com While this example pertains to a different isomer, it highlights the utility of copper in promoting reactions that lead to the formation of functionalized benzonaphthyridine cores.
Palladium-Catalyzed C-C and C-N Coupling Processes
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been widely applied to the construction of nitrogen-containing heterocycles. Palladium-catalyzed C-C and C-N coupling reactions are particularly valuable for the synthesis of benzo[h] nih.govacs.orgnaphthyridine and its derivatives.
One approach involves the direct annulation of chloroanilines or chloroaminopyridines with ketones, a reaction that can be catalyzed by palladium complexes. nih.gov This method allows for the flexible synthesis of indole (B1671886) and azaindole scaffolds, which are key components of the benzo[h] nih.govacs.orgnaphthyridine structure.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been used to synthesize disubstituted 1,7-naphthyridines. nih.gov These reactions allow for the introduction of various substituents onto the naphthyridine core, providing access to a wide range of derivatives with potentially interesting biological activities.
A one-pot palladium-catalyzed synthesis of benzo[b] nih.govacs.orgnaphthyridines has been developed from 2-chloroquinoline-3-carbonitriles. researchgate.net This process involves a sequential Sonogashira coupling and annulation reaction, demonstrating the efficiency of palladium catalysis in building complex heterocyclic systems in a single step. The use of secondary amines as nucleophiles in this reaction leads to nitrogen-substituted benzo[b] nih.govacs.orgnaphthyridines. researchgate.net
The table below summarizes some palladium-catalyzed reactions used in the synthesis of naphthyridine and benzonaphthyridine derivatives.
| Reaction Type | Catalyst System | Substrates | Product Class | Reference |
| Direct Annulation | Pd catalyst | Chloroanilines/Chloroaminopyridines and Ketones | Indoles/Azaindoles | nih.gov |
| Cross-Coupling | Pd catalyst | Halogenated 1,7-naphthyridines | 6,8-Disubstituted 1,7-naphthyridines | nih.gov |
| Sonogashira Coupling/Annulation | Pd catalyst | 2-Chloroquinoline-3-carbonitriles and Amines | Nitrogen-substituted benzo[b] nih.govacs.orgnaphthyridines | researchgate.net |
Cobalt-Catalyzed Hydroarylation and Annulation Strategies
Cobalt catalysis has emerged as a cost-effective and powerful alternative to precious metal catalysis for C-H activation and annulation reactions. tdx.catresearchgate.net These methods can be conceptually applied to the synthesis of the benzo[h] nih.govacs.orgnaphthyridine skeleton.
Cobalt-catalyzed C-H activation/annulation of benzamides with alkynes provides a route to isoquinolinones, which are structurally related to the quinolone moiety of benzo[h] nih.govacs.orgnaphthyridines. nih.gov This reaction proceeds through the formation of a cobaltacyclic intermediate, followed by insertion of the alkyne and reductive elimination to form the final product. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the benzamide (B126) and the alkyne.
Furthermore, cobalt-catalyzed C-H activation has been utilized for the diastereoselective synthesis of indane derivatives through a [3+2] annulation with allenes. nih.gov While this specific reaction does not directly produce a naphthyridine, it demonstrates the potential of cobalt catalysis to mediate complex C-C bond-forming cascades that could be adapted for the synthesis of polycyclic N-heterocycles.
The development of cobalt-catalyzed hydroarylation and annulation strategies offers a promising avenue for the construction of the benzo[h] nih.govacs.orgnaphthyridine core, potentially providing more sustainable and atom-economical synthetic routes.
Rhodium-Catalyzed Enantioselective Hydroacylation for Polycyclic N-Heterocycles
Rhodium-catalyzed hydroacylation has proven to be a valuable method for the synthesis of a variety of nitrogen-containing heterocycles. nih.govacs.orgcore.ac.ukacs.orgrsc.org This reaction involves the intramolecular addition of an aldehyde C-H bond across an alkene or alkyne, leading to the formation of a cyclic ketone.
In the context of polycyclic N-heterocycles, rhodium-catalyzed enantioselective hydroacylation of N-allylindole-2-carboxaldehydes and N-allylpyrrole-2-carboxaldehydes has been shown to produce six-membered heterocyclic ketones with high yields and excellent enantioselectivities. acs.org These annulative processes can occur without the need for an ancillary chelating group to stabilize the acylrhodium(III) hydride intermediate. acs.org
The choice of the rhodium catalyst and the reaction conditions can significantly impact the efficiency and selectivity of the hydroacylation. For example, rhodium(I) complexes with BINAP-derived ligands have been shown to be effective catalysts for these transformations. acs.org
The following table presents examples of rhodium-catalyzed enantioselective hydroacylation for the synthesis of polycyclic N-heterocycles.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| N-allylindole-2-carboxaldehydes | Rh(I) complex with (R)-Tol-BINAP | 7,8-dihydropyrido[1,2-a]indol-9(6H)-ones | High | acs.org |
| N-allylpyrrole-2-carboxaldehydes | Rh(I) complex with (R)-Tol-BINAP | 6,7-dihydroindolizin-8(5H)-ones | High | acs.org |
This methodology provides a powerful approach for the asymmetric synthesis of complex nitrogen-containing polycycles and could be adapted for the enantioselective synthesis of precursors to Benzo[h] nih.govacs.orgnaphthyridin-7-amine.
Modern and Sustainable Synthetic Approaches
The drive towards greener and more efficient chemical processes has led to the exploration of novel synthetic strategies for complex molecules like Benzo[h] academie-sciences.frmdpi.comnaphthyridin-7-amine. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and shorten reaction times.
Metal-Free and Ionic Liquid Mediated Reactions
The development of metal-free synthetic routes is a key goal in green chemistry, avoiding the costs and potential toxicity associated with metal catalysts. An efficient, MnO2-catalyzed ligand-free synthesis of (E)-1,2,3,4-tetrahydrobenzo[b] academie-sciences.frmdpi.comnaphthyridines has been reported. acs.org This method utilizes a dehydrogenative Friedlander annulation in a deep eutectic solvent (DES) system composed of choline chloride and p-toluenesulfonic acid (ChCl/p-TSA) at 100 °C. acs.org While this specific example does not yield a 7-amino substituted product, the use of a metal-free catalytic system and a biodegradable deep eutectic solvent highlights a sustainable approach that could potentially be adapted for the synthesis of amino-substituted analogs.
Ionic liquids (ILs) have emerged as green reaction media and catalysts due to their low vapor pressure, thermal stability, and recyclability. researchgate.netjapsonline.com Basic ionic liquids, in particular, have been shown to effectively catalyze the synthesis of various naphthyridine derivatives. For instance, several basic ionic liquids have been synthesized and used as both solvents and catalysts for the preparation of 1,8-naphthyridyl derivatives via the Friedlander reaction. acs.org Among them, [Bmmim][Im] demonstrated significant catalytic activity. acs.org Although this has been applied to a different isomer, the principle of using a basic ionic liquid to promote the cyclization could be explored for the synthesis of the benzo[h] academie-sciences.frmdpi.comnaphthyridine scaffold. The use of L-proline nitrate (B79036) as an ionic liquid catalyst has also been reported for the synthesis of pyrimidine (B1678525) derivatives, showcasing the potential of amino acid-based ionic liquids in heterocyclic synthesis. japsonline.com
A study on the synthesis of 2-amino-2-chromenes utilized 1-butyl-3-methyl imidazolium (B1220033) acetate (B1210297) as a catalyst in an aqueous medium, demonstrating the potential of ionic liquids to facilitate multi-component reactions under environmentally friendly conditions. researchgate.net This approach, involving the condensation of aldehydes, malononitrile, and a naphthol derivative, could conceptually be adapted for the synthesis of amino-substituted benzo[h] academie-sciences.frmdpi.comnaphthyridines.
Table 1: Examples of Metal-Free and Ionic Liquid Mediated Reactions for Naphthyridine Synthesis
| Reaction Type | Catalyst/Medium | Substrates | Product | Reference |
| Dehydrogenative Friedlander Annulation | MnO2, ChCl/p-TSA (DES) | 2-amino-5-chloro-benzhydrol, 1-benzyl-4-piperidinol | (E)-1,2,3,4-tetrahydrobenzo[b] academie-sciences.frmdpi.comnaphthyridine | acs.org |
| Friedlander Reaction | [Bmmim][Im] (Ionic Liquid) | 2-amino-3-pyridinecarboxaldehyde, α-methylene carbonyl compounds | 1,8-Naphthyridine derivatives | acs.org |
| Multi-component Reaction | 1-Butyl-3-methyl imidazolium acetate | α or β-naphthol, aromatic aldehydes, malononitrile | 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles | researchgate.net |
Microwave and Ultrasound Irradiation Techniques
Microwave and ultrasound irradiation have become valuable tools in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net
Microwave-assisted organic synthesis has been successfully applied to the preparation of various heterocyclic compounds. One study reported that while extended boiling and microwave activation in various solvents did not lead to the formation of products from 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] academie-sciences.frmdpi.comnaphthyridine, the presence of an acceptor substituent at C-8 enabled the reaction to proceed, highlighting the influence of substituents on reactivity under microwave conditions. nih.govmdpi.com Another protocol describes a microwave-assisted, catalyst-free amination of aryl triflates in 1-methyl-2-pyrrolidone (NMP), which could be a potential strategy for introducing an amino group onto a pre-existing benzo[h] academie-sciences.frmdpi.comnaphthyridine scaffold bearing a triflate group. nih.gov The synthesis of naphtho[2,1-b]furan-1,3,4-benzotriazepines has also been achieved using microwave irradiation, demonstrating its utility in constructing complex fused heterocyclic systems. researchgate.net
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to accelerate chemical reactions. academie-sciences.fr This method has been employed for the efficient, one-pot, three-component synthesis of diversely functionalized chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones under ambient conditions using sulfamic acid as a catalyst in aqueous ethanol. acs.org The synthesis of β-amino ketones via aza-Michael addition reactions has been successfully carried out using an ultrasonically prepared nano-catalyst (Cs2.5H0.5PW12O40). academie-sciences.fr Furthermore, a combination of ultrasound and microwave irradiation has been used for the synthesis of 2-amino-4,6-diaryl pyrimidines. researchgate.net While specific applications to Benzo[h] academie-sciences.frmdpi.comnaphthyridin-7-amine are yet to be reported, these examples demonstrate the potential of sonochemistry for the synthesis of amino-substituted heterocyclic compounds.
Table 2: Examples of Microwave and Ultrasound-Assisted Synthesis of Heterocycles
| Energy Source | Reaction Type | Catalyst/Conditions | Product | Key Advantages | Reference |
| Microwave | Amination | 1-Methyl-2-pyrrolidone (NMP), no catalyst | Anilines from aryl triflates | Catalyst-free, good to excellent yields | nih.gov |
| Microwave | Cyclization | - | Naphtho[2,1-b]furan-1,3,4-benzotriazepines | Shorter reaction times, improved yields | researchgate.net |
| Ultrasound | Multi-component Reaction | Sulfamic acid, aqueous ethanol, ambient temperature | Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones | Energy efficient, high yields, green solvent | acs.org |
| Ultrasound | Aza-Michael Addition | Nano-catalyst Cs2.5H0.5PW12O40 | β-Amino ketones | Mild conditions, high yields | academie-sciences.fr |
| Ultrasound & Microwave | Condensation/Cyclization | NaOH, ethanol | 2-Amino-4,6-diaryl pyrimidines | Rapid, good yields | researchgate.net |
Combinatorial Synthesis and Library Generation
Combinatorial chemistry has become a powerful tool for the rapid generation of large numbers of diverse compounds for drug discovery and other applications. This approach is particularly valuable for exploring the structure-activity relationships of a given scaffold.
The synthesis of a library of 1,9-substituted benzo[h] academie-sciences.frmdpi.comnaphthyridin-2(1H)-ones has been reported. nih.gov This work utilized a three-component, two-step, one-pot reaction sequence involving a nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and Suzuki coupling. nih.gov This strategy allowed for the efficient and convergent synthesis of a library of analogs with diverse substituents. Although this library is based on the benzo[h] academie-sciences.frmdpi.comnaphthyridin-2(1H)-one core, the principles of combinatorial synthesis demonstrated could be applied to the generation of a library of Benzo[h] academie-sciences.frmdpi.comnaphthyridin-7-amine derivatives. For example, a precursor with a suitable leaving group at the 7-position could be reacted with a library of amines to generate a diverse set of 7-amino substituted products.
The synthesis of 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones has also been described, starting from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov This provides a potential entry point for creating a library of 7-amino substituted naphthyridine derivatives.
Chemical Reactivity and Transformation Studies of Benzo H 1 2 Naphthyridin 7 Amine Derivatives
Electrophilic Substitution Reactions (e.g., Nitration, Halogenation, Acylation)
The benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine nucleus is susceptible to electrophilic attack, allowing for the introduction of various functional groups onto the aromatic rings. Studies have shown that electrophilic substitution reactions such as nitration, halogenation, and acylation can be successfully performed on benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine derivatives. For instance, a 4-hydroxybenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine-2,5-dione derivative has been subjected to nitration, chlorination, and bromination, leading to the introduction of these substituents at the C-3 and C-4 positions. manchester.ac.uk Similarly, electrophilic nitration, bromination, and chlorosulfonation of a 2-hydroxy-6-methylbenzo[b] manchester.ac.ukwikipedia.orgnaphthyridin-1(2H)-one have been reported to occur readily at the 4-position. researchgate.net
These reactions are typically carried out using standard electrophilic reagents and conditions. The regioselectivity of these substitutions is influenced by the existing substituents on the heterocyclic core, which direct the incoming electrophile to specific positions.
Table 1: Examples of Electrophilic Substitution Reactions on Benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Position of Substitution | Reference |
| 4-Hydroxybenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine-2,5-dione | Nitrating agent | 3-Nitro-4-hydroxybenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine-2,5-dione | C-3 | manchester.ac.uk |
| 4-Hydroxybenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine-2,5-dione | Chlorinating agent | 3-Chloro-4-hydroxybenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine-2,5-dione | C-3 | manchester.ac.uk |
| 4-Hydroxybenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine-2,5-dione | Brominating agent | 3-Bromo-4-hydroxybenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine-2,5-dione | C-3 | manchester.ac.uk |
| 2-Hydroxy-6-methylbenzo[b] manchester.ac.ukwikipedia.orgnaphthyridin-1(2H)-one | Nitrating agent | 4-Nitro-2-hydroxy-6-methylbenzo[b] manchester.ac.ukwikipedia.orgnaphthyridin-1(2H)-one | C-4 | researchgate.net |
| 2-Hydroxy-6-methylbenzo[b] manchester.ac.ukwikipedia.orgnaphthyridin-1(2H)-one | Brominating agent | 4-Bromo-2-hydroxy-6-methylbenzo[b] manchester.ac.ukwikipedia.orgnaphthyridin-1(2H)-one | C-4 | researchgate.net |
| 2-Hydroxy-6-methylbenzo[b] manchester.ac.ukwikipedia.orgnaphthyridin-1(2H)-one | Chlorosulfonic acid | 4-Chlorosulfonyl-2-hydroxy-6-methylbenzo[b] manchester.ac.ukwikipedia.orgnaphthyridin-1(2H)-one | C-4 | researchgate.net |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone for the functionalization of the benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine scaffold, particularly when a suitable leaving group, such as a halogen, is present on the ring system. A notable example is the nucleophilic aromatic substitution (SNAr) reaction, which has been effectively utilized in a one-pot, three-component synthesis of benzo[h] manchester.ac.ukwikipedia.orgnaphthyridin-2(1H)-ones, known as Torins. nih.gov In this sequence, a nucleophilic attack by an amine on a halo-substituted precursor is a key step.
The reactivity of the halo-substituent towards nucleophilic displacement allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, leading to the generation of diverse libraries of compounds. For instance, the reaction of 2,4-dichloro-5-methylbenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine with various aliphatic and aromatic amines has been shown to yield 2-amino substituted derivatives. nih.gov The choice of solvent and base is critical in these reactions to ensure high yields and selectivity. arkat-usa.org
Table 2: Examples of Nucleophilic Substitution Reactions on Benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine Derivatives
| Starting Material | Nucleophile | Reagents and Conditions | Product | Reference |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5-dione | Benzylamine (B48309) | - | 4-Benzylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5-dione | arkat-usa.org |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5-dione | Aniline (B41778) | Triethylamine | 4-Phenylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5-dione | arkat-usa.org |
| 2,4-Dichloro-5-methylbenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine | Aliphatic/Aromatic Amines | - | 2-Amino-4-chloro-5-methylbenzo[h] manchester.ac.ukwikipedia.orgnaphthyridine derivatives | nih.gov |
| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Pyrrolidine | Mild conditions | 1-(Pyrrolidin-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | harvard.edu |
| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Azepane | Mild conditions | 1-(Azepan-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | harvard.edu |
Oxidation and Reduction Pathways
The oxidation and reduction of the benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine core and its substituents provide another avenue for structural modification. For instance, the synthesis of certain benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine derivatives involves an oxidation step. In one reported synthesis, an intermediate quinoline (B57606) was oxidized to the corresponding quinolone in acetic acid. youtube.com Furthermore, the synthesis of 1,6-naphthyridine (B1220473) itself has been achieved through the reduction of 1,6-naphthyridine-N-oxide, which was prepared from 4-aminopyridine-N-oxide. acs.org The reduction of nitro-substituted diazaphenanthrenes, which are structurally related to benzo[h] manchester.ac.ukwikipedia.orgnaphthyridines, to the corresponding amines has also been reported. nih.gov The reduction of 6-amino derivatives of 1,8-naphthyridines has also been documented. mdpi.com
Cross-Coupling Reactions for Diversification and Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have emerged as powerful tools for the C-C bond formation and diversification of the benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine scaffold. These reactions typically involve the coupling of a halo-substituted benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine with an organoboron or organoalkyne reagent.
The Suzuki-Miyaura coupling has been successfully employed for the C5-arylation of 4-amino-2-chloroquinoline-3-carbaldehyde, a precursor for the synthesis of arylbenzo[h] manchester.ac.ukwikipedia.orgnaphthyridines. nih.gov This reaction is also a key step in a one-pot synthesis of benzo[h] manchester.ac.ukwikipedia.orgnaphthyridin-2(1H)-ones (Torins). nih.gov
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been utilized. wikipedia.orgyoutube.comyoutube.comlibretexts.org This reaction allows for the introduction of alkynyl moieties, which can be further functionalized. For example, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] manchester.ac.ukwikipedia.orgnaphthyridines have been reacted with phenylacetylene (B144264) derivatives in the presence of a copper(I) catalyst to yield 1-phenylethynyl derivatives. mdpi.comsynarchive.com
Table 3: Examples of Cross-Coupling Reactions on Benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine Precursors and Derivatives
| Substrate | Coupling Partner | Catalyst/Reagents | Product | Reaction Type | Reference |
| 4-Amino-2-chloroquinoline-3-carbaldehyde | Arylboronic acid | Pd(PPh3)4 | 4-Amino-2-arylquinoline-3-carbaldehyde | Suzuki-Miyaura | nih.gov |
| Halo-substituted benzo[h] manchester.ac.ukwikipedia.orgnaphthyridin-2(1H)-one intermediate | Boronic acid | Pd(PPh3)4, K3PO4 | 1,9-Disubstituted benzo[h] manchester.ac.ukwikipedia.orgnaphthyridin-2(1H)-ones (Torins) | Suzuki-Miyaura | nih.gov |
| 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] manchester.ac.ukwikipedia.orgnaphthyridine | Phenylacetylene | CuI, DIAD | 2-Alkyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] manchester.ac.ukwikipedia.orgnaphthyridine | Sonogashira | mdpi.comsynarchive.com |
Functionalization of Side Chains and Peripheral Modifications
Beyond modifications to the core heterocyclic structure, the functionalization of existing side chains and peripheral groups provides a versatile strategy for fine-tuning the properties of benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine derivatives. The amino group at the 7-position, in particular, serves as a key handle for a variety of transformations.
Alkylation and acylation of the amino group can be readily achieved. For example, capping the amino group of a pyridyl-substituted Torin analog with an acetyl group has been reported. nih.gov In another study, the hydroxy group of a 2-hydroxy-6-methylbenzo[b] manchester.ac.ukwikipedia.orgnaphthyridin-1(2H)-one was alkylated and acylated. researchgate.net
Furthermore, the introduction of functionalized side chains can lead to compounds with enhanced biological activity. A series of benzo[de] manchester.ac.uknih.govnaphthyridin-7(8H)-ones bearing a functionalized long-chain appendage have been designed and synthesized as potent PARP1 inhibitors. youtube.com The synthesis of 1-indol-3-yl derivatives of benzo[b] manchester.ac.ukwikipedia.orgnaphthyridines has also been described. mdpi.comsynarchive.com
Complex Formation with Metal Ions
The nitrogen atoms within the benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine scaffold, particularly the pyridine-type nitrogens, are capable of coordinating with metal ions to form metal complexes. This property has been exploited in the development of catalysts and materials with interesting photophysical properties.
While direct studies on the complexation of benzo[h] manchester.ac.ukwikipedia.orgnaphthyridin-7-amine are limited, related naphthyridine-based ligands have been shown to form stable complexes with various transition metals. For instance, a hexadentate naphthyridine-based macrocycle has been used to synthesize bimetallic copper(I) complexes. nih.gov The coordination of the naphthyridine nitrogen atoms to the copper centers was confirmed by X-ray crystallography. The synthesis and characterization of copper complexes with naphthyl pyrazole (B372694) ligands have also been reported. nih.gov Additionally, various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been synthesized and characterized. researchgate.net These studies suggest that the benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine core can serve as a versatile platform for the design of novel metal-organic frameworks and catalysts.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the chemical transformations of benzo[h] manchester.ac.ukwikipedia.orgnaphthyridine derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes. While detailed mechanistic studies for every reaction are not always available, some key transformations have been investigated.
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been observed in the 2,7-naphthyridine (B1199556) series. manchester.ac.uksynarchive.comnih.gov Mechanistic studies suggest that this rearrangement proceeds through a spirocyclic Meisenheimer-type intermediate. manchester.ac.uk The rate of the rearrangement is dependent on the stability of this intermediate.
Computational studies using density functional theory (DFT) have been employed to investigate the mechanism of nucleophilic aromatic substitution reactions on related heterocyclic systems. These studies provide insights into the reaction pathways, transition states, and the factors governing regioselectivity. bldpharm.com For example, DFT calculations have been used to elucidate the role of aromaticity in modulating the rates of amine release from hydroxybenzylammonium compounds, which proceed through a quinone methide intermediate. nih.gov
The mechanism of the Sonogashira coupling reaction involves a catalytic cycle with both palladium and copper. youtube.comyoutube.com The palladium catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. Photochemical Truce-Smiles rearrangements have also been investigated, with evidence pointing towards a photoredox cycle involving radical intermediates. youtube.com
Intramolecular Hetero-Diels-Alder Reaction Mechanisms
The intramolecular hetero-Diels-Alder reaction represents a powerful strategy for the construction of the benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine core. This approach has been notably utilized in the synthesis of complex alkaloids and related analogues. The reaction typically involves an oxazole (B20620) tethered to an activated alkene, which upon heating, undergoes a cycloaddition followed by the elimination of a small molecule, such as water or an alcohol, to yield the aromatic pyridine (B92270) ring fused to the quinoline system.
A key example of this methodology is the synthesis of the benzo[h]-1,6-naphthyridine system as a precursor to the antileukemic aromatic alkaloid, 2-bromoleptoclinidinone. ucla.edu In this synthetic approach, an aryl oxazole tethered to a β-carbomethoxyacrylamide undergoes an intramolecular Diels-Alder reaction. ucla.edu The mechanism proceeds through a concerted [4+2] cycloaddition where the oxazole acts as the diene and the acrylamide (B121943) as the dienophile. This is followed by a retro-Diels-Alder-type elimination of a molecule of alcohol from the initial cycloadduct to afford the stable, aromatic pyridine ring of the benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine system. ucla.edu
The efficiency of this cycloaddition can be influenced by the nature of the substituents on the acrylamide. For instance, while a simple acrylamide may show low conversion, the presence of an ester group on the amide can significantly improve the yield of the cycloadduct. ucla.edu The reaction conditions, such as temperature and the use of a base like 4-dimethylaminopyridine (B28879) (DMAP), can also play a crucial role in promoting the reaction. ucla.edu
Table 1: Examples of Intramolecular Hetero-Diels-Alder Reactions in the Synthesis of Benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine Derivatives
| Reactant | Product | Conditions | Yield (%) | Reference |
|---|
This synthetic route highlights the utility of the intramolecular hetero-Diels-Alder reaction as a high-yielding method for accessing the complex framework of benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine derivatives. ucla.edu
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings, including the benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine system. masterorganicchemistry.comresearchgate.net This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. The mechanism is generally a two-step addition-elimination process. masterorganicchemistry.commdpi.com
The benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine ring is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrogen atoms, which can stabilize the negative charge of the intermediate Meisenheimer complex. mdpi.comyoutube.com The positions ortho and para to the ring nitrogens are particularly activated. youtube.com Consequently, a leaving group at the 7-position of a benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine derivative would be susceptible to substitution by various nucleophiles.
A notable application of this reactivity is the synthesis of Torin analogs, which are potent inhibitors of mammalian target of rapamycin (B549165) (mTOR). masterorganicchemistry.com The synthesis involves a one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling reaction. masterorganicchemistry.com In this sequence, an amine nucleophile displaces a leaving group on a quinoline precursor, which then cyclizes to form the benzo[h] ucla.edumasterorganicchemistry.comnaphthyridin-2(1H)-one core. masterorganicchemistry.com
The rate and success of SNAr reactions on naphthyridine systems are influenced by several factors:
The nature of the leaving group: The order of reactivity for halogens is typically F > Cl > Br > I. masterorganicchemistry.com
The strength of the nucleophile: Strong nucleophiles, such as amines, alkoxides, and thiolates, are commonly used. d-nb.infosemanticscholar.org
The presence of electron-withdrawing groups: These groups further activate the ring towards nucleophilic attack. mdpi.com
Reaction conditions: The choice of solvent and base is crucial. Aprotic polar solvents like DMSO and DMF are often employed. d-nb.info
Table 2: Substrate Scope of SNAr Reactions in the Synthesis of Benzo[h] ucla.edumasterorganicchemistry.comnaphthyridin-2(1H)-one Analogs (Torins)
| Nucleophile (Amine) | Leaving Group | Product | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| 6-Amino-3-pyridyl derivative | Chloro | 1,9-disubstituted benzo[h] ucla.edumasterorganicchemistry.comnaphthyridin-2(1H)-one | Not specified | masterorganicchemistry.com |
The versatility of the SNAr reaction makes it a key tool for introducing a wide range of functional groups onto the benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine scaffold, enabling the synthesis of diverse libraries of compounds for biological evaluation. masterorganicchemistry.com
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry provides valuable insights into the mechanisms, kinetics, and thermodynamics of chemical reactions, complementing experimental studies. For benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine derivatives, computational studies can elucidate the intricate details of their formation and transformation.
While specific computational mechanistic studies focusing exclusively on the reactions of Benzo[h] ucla.edumasterorganicchemistry.comnaphthyridin-7-amine are not extensively reported in the reviewed literature, studies on related naphthyridine and fused heterocyclic systems demonstrate the potential of these methods. For instance, quantum chemical calculations have been used to investigate the reaction mechanisms and electronic properties of complex systems like benzo[b]chromeno[4,3,2-de] ucla.edumasterorganicchemistry.comnaphthyridines. researchgate.net Such studies can help in understanding the geometry and stability of intermediates and transition states. researchgate.net
In the context of the reactions discussed above, computational studies could be applied to:
Model the transition state of the intramolecular hetero-Diels-Alder reaction: This would help in understanding the stereoselectivity and the influence of substituents on the reaction barrier.
Calculate the energies of the Meisenheimer intermediates in SNAr reactions: This would provide a quantitative measure of the activating effect of the nitrogen atoms and other substituents on the benzo[h] ucla.edumasterorganicchemistry.comnaphthyridine ring.
Predict the regioselectivity of substitution reactions: By comparing the activation energies for nucleophilic attack at different positions on the ring.
A study on the nucleophilic aromatic substitution of 1,2-dihydro-1,2-azaborine, an isostere of benzene (B151609), employed a combined experimental and computational approach to determine the most likely reaction mechanism. nih.gov This highlights the power of computational methods in distinguishing between different possible reaction pathways.
The application of density functional theory (DFT) and other computational methods to the study of Benzo[h] ucla.edumasterorganicchemistry.comnaphthyridin-7-amine and its derivatives holds significant promise for a deeper understanding of their reactivity and for the rational design of new synthetic routes and functional molecules.
Exploration of Biological and Materials Science Applications of Benzo H 1 2 Naphthyridin 7 Amine Derivatives
Research into Enzyme and Receptor Modulation
The functional versatility of benzo[h] researchgate.netdntb.gov.uanaphthyridine derivatives allows them to interact with numerous biological targets, leading to modulation of their activity. This has made them attractive candidates for drug discovery programs.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, they are major targets for drug development.
mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. A derivative, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] researchgate.netdntb.gov.uanaphthyridin-2(1H)-one, known as Torin2, has been identified as a potent and selective mTOR inhibitor. researchgate.net This compound demonstrates strong inhibition of mTOR activity in both lung and liver tissues. researchgate.net
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Dysregulation of Aurora kinases can lead to aneuploidy and cancer. A related compound, Benzo[c] researchgate.netnih.govnaphthyridin-6(5H)-one, has been shown to be an inhibitor of Aurora kinase A with an IC50 value of 5.5 μM. mdpi.com
PDK1: 3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that activates several other kinases, including AKT. Research in head and neck squamous cell carcinoma has shown that the expression of Aurora kinase B can upregulate AKT and subsequently increase PDK1 protein levels, suggesting an indirect link between these signaling pathways. acs.org
CDK8/19: Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex that regulate transcription and have been implicated as oncogenes in certain cancers. nih.govimedpub.com Scaffold-hopping approaches have led to the discovery of 2,8-disubstituted-1,6-naphthyridines as potent dual inhibitors of CDK8 and CDK19. researchgate.netnih.gov These compounds demonstrated the ability to inhibit STAT1 phosphorylation, a biomarker for CDK8 inhibition, in a colorectal carcinoma xenograft model. nih.gov
Plasmodium Protein Kinases: The antiparasitic activity of these derivatives is an area of active investigation. Benzo[h] researchgate.netdntb.gov.uanaphthyridine derivatives have shown antimalarial properties, which are often linked to the inhibition of essential Plasmodium protein kinases. researchgate.netnih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase critical for B-cell development and activation, making it a target for autoimmune diseases and B-cell malignancies. Current research on small molecule reversible inhibitors of BTK has focused on other scaffolds, such as carbazoles. nih.gov
Table 1: Protein Kinase Inhibition by Benzo[h] researchgate.netdntb.gov.uanaphthyridine Derivatives and Related Compounds
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Benzo[h] researchgate.netdntb.gov.uanaphthyridin-2(1H)-one | mTOR | Potent and selective inhibition (Torin2). | researchgate.net |
| Benzo[c] researchgate.netnih.govnaphthyridin-6(5H)-one | Aurora Kinase A | IC50 = 5.5 μM. | mdpi.com |
| 2,8-disubstituted-1,6-naphthyridines | CDK8/19 | Potent dual inhibitors with in vivo activity. | researchgate.netnih.govimedpub.com |
Topoisomerase Inhibition (Type I and II)
Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Inhibitors of these enzymes are established anticancer agents. scholarscentral.com Research into related scaffolds has shown that replacing the five-membered C-ring of indenoisoquinoline inhibitors with a six-membered nitrogen heterocyclic ring results in dibenzo[c,h] researchgate.netdntb.gov.uanaphthyridines. nih.govimedpub.com These compounds act as Topoisomerase I (Top1) inhibitors and exhibit potent antitumor activity in various cancer cell lines, demonstrating unique DNA cleavage site selectivities. nih.govimedpub.com
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a primary strategy for treating the symptoms of Alzheimer's disease. A series of 1,2,3,4-tetrahydrobenzo[h] researchgate.netdntb.gov.uanaphthyridines has been developed and shown to be potent inhibitors of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). nih.govnih.gov One of the most potent compounds, derivative 16a, exhibited an hAChE inhibitory potency with an IC50 of 65 nM. nih.govnih.gov This activity is attributed to optimized binding at the peripheral anionic site (PAS) and additional interactions within the enzyme's mid-gorge. nih.govnih.gov Another study on naphthyridine-11-amine derivatives found potent AChE inhibitors, with compound 4a showing an IC50 value of 0.091 µM. nih.gov
Monoamine Oxidase B (MAO B) Inhibition
Monoamine oxidase B is an enzyme involved in the degradation of neurotransmitters, including dopamine. Its inhibition can be beneficial in neurodegenerative conditions like Parkinson's disease. nih.gov While research on the exact benzo[h] researchgate.netdntb.gov.uanaphthyridine scaffold is limited, studies on the isomeric benzo[b] researchgate.netdntb.gov.uanaphthyridine core have identified potent MAO-B inhibitors. researchgate.netdntb.gov.uaacs.orgwikipedia.org Derivatives with a 1-phenylethynyl substitution, such as analog 5g, showed an IC50 value of 1.35 μM for MAO-B. dntb.gov.uawikipedia.org Another analog, the N-benzyl(ethyl)amino derivative 1h, displayed an IC50 of 355 nM for MAO-B inhibition. researchgate.net
Table 2: Cholinesterase and MAO-B Inhibition by Benzo[h] researchgate.netdntb.gov.uanaphthyridine Derivatives and Isomers
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydrobenzo[h] researchgate.netdntb.gov.uanaphthyridine | hAChE | 65 nM | nih.govnih.gov |
| Naphthyridine-11-amine | AChE | 0.091 µM | nih.gov |
| Benzo[b] researchgate.netdntb.gov.uanaphthyridine (Isomer) | MAO-B | 1.35 µM | dntb.gov.uawikipedia.org |
| Benzo[b] researchgate.netdntb.gov.uanaphthyridine (Isomer) | MAO-B | 355 nM | researchgate.net |
Histamine (B1213489) H3 Receptor (H3R) Antagonism and Serotonin 5HT4 Receptor (5HT4R) Affinity
Histamine H3 Receptor (H3R) Antagonism: H3 receptors are primarily located in the central nervous system and act as autoreceptors to modulate histamine release, making them a target for treating neurological and psychiatric disorders. biorxiv.orgnih.gov While direct antagonism of H3R by benzo[h] researchgate.netdntb.gov.uanaphthyridin-7-amine derivatives is not extensively documented in the provided results, novel tetrahydronaphthyridine-based compounds have been developed as histamine H3 ligands. nih.gov
Serotonin 5HT4 Receptor (5HT4R) Affinity: The 5-HT4 receptor is involved in various physiological functions, including gastrointestinal motility and cognition. A series of benzo[h] researchgate.netdntb.gov.uanaphthyridine derivatives were synthesized and evaluated for their affinity to 5-HT4 receptors. These compounds, created by substituting a chlorine atom with different N-alkyl-4-piperidinylmethanolates, showed high affinity, with some derivatives exhibiting Ki values in the nanomolar range (1 < Ki < 10 nM). The derivative 4a was identified as a potent antagonist/low partial agonist of the 5-HT4 receptor and demonstrated significant analgesic activity in vivo.
Antimicrobial and Antiparasitic Research
The structural features of benzo[h] researchgate.netdntb.gov.uanaphthyridines also make them promising candidates for combating infectious diseases.
Antimicrobial Research: Several studies have reported the synthesis and evaluation of benzo[h] researchgate.netdntb.gov.uanaphthyridine derivatives for their antimicrobial properties. nih.govnih.gov These compounds have shown activity against a range of bacterial species. For example, specific derivatives were found to be active against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, as well as the Gram-negative bacterium Escherichia coli. nih.govnih.gov
Antiparasitic Research: Benzo[h] researchgate.netdntb.gov.uanaphthyridine derivatives have also demonstrated significant potential as antiparasitic agents. nih.gov They have been investigated for their antimalarial activity, with some analogs showing potent effects against Plasmodium falciparum and Plasmodium yoelii. researchgate.net Furthermore, related quinoline (B57606) derivatives have exhibited activity against Leishmania chagasi and Mycobacterium tuberculosis. researchgate.net
Table 3: Antimicrobial and Antiparasitic Activity of Benzo[h] researchgate.netdntb.gov.uanaphthyridine Derivatives
| Compound Class | Target Organism | Activity Noted | Reference |
|---|---|---|---|
| Benzo[h] researchgate.netdntb.gov.uanaphthyridine | S. aureus, E. coli, B. subtilis | Active against various bacterial species. | nih.govnih.gov |
| Benzo[h] researchgate.netdntb.gov.uanaphthyridine | Plasmodium falciparum, P. yoelii | Potent antimalarial activity. | researchgate.netnih.gov |
| Quinoline Derivatives (related) | Leishmania chagasi | High activity (IC50=0.04 μg/mL for compound 3). | researchgate.net |
| Quinoline Derivatives (related) | Mycobacterium tuberculosis | Promising results with MIC values of 12.5-15.6 μg/mL. | researchgate.net |
Antimalarial Activity against Plasmodium falciparum (e.g., Gametocytocidal Activity)
Malaria, a devastating disease caused by Plasmodium parasites, continues to be a major global health challenge. A critical aspect of malaria eradication is the development of drugs that can block the transmission of the parasite from humans to mosquitoes. This requires compounds with gametocytocidal activity, meaning they can kill the sexual stages of the parasite (gametocytes) present in the human bloodstream.
Derivatives of benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one, known as Torins, have emerged as promising antimalarial agents. nih.gov Notably, Torin 2 was identified as a potent antimalarial compound effective against multiple life-cycle stages of the Plasmodium parasite. nih.gov In a screening of a large compound library, Torin 2 exhibited a half-maximal effective concentration (EC50) of 8 nM against stages III-V gametocytes of P. falciparum. nih.gov This gametocytocidal activity was found to be independent of its known inhibitory activity on the mammalian target of rapamycin (mTOR). nih.gov
Further research has focused on synthesizing and evaluating a library of Torin analogs to establish structure-activity relationships (SAR) for their gametocytocidal effects. nih.gov These studies have highlighted the potential of the benzo[h] nih.govresearchgate.netnaphthyridine scaffold in the development of new transmission-blocking antimalarial drugs. nih.govnih.gov
Trypanocidal Activity (e.g., against T. brucei, T. cruzi, and Leishmania infantum)
Neglected tropical diseases, such as African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei, Chagas disease caused by Trypanosoma cruzi, and leishmaniasis caused by Leishmania species, affect millions of people worldwide. The current treatments for these diseases are often inadequate, highlighting the urgent need for new and effective therapeutic agents. nih.gov
Researchers have investigated the potential of benzo[h] nih.govresearchgate.netnaphthyridine derivatives as trypanocidal agents. researchgate.net Starting from a benzonapthyridine compound that showed remarkable trypanocidal activity, novel benzo[h] nih.govresearchgate.netnaphthyridines have been designed and synthesized. researchgate.net These compounds have been evaluated for their in vitro activity against T. brucei, T. cruzi, and Leishmania infantum. researchgate.net Some of these derivatives have shown promising activity, making them interesting candidates for further development as treatments for these devastating parasitic diseases. nih.govresearchgate.netresearchgate.net
Fundamental Research in Chemical Biology
Beyond their direct therapeutic potential, benzo[h] nih.govresearchgate.netnaphthyridin-7-amine derivatives serve as valuable tools in fundamental chemical biology research. Their ability to interact with key biological macromolecules and influence cellular processes provides insights into complex biological systems.
DNA Interaction Studies (e.g., Intercalation, Minor Groove Binding)
The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in cancer chemotherapy. Molecules that can bind to DNA, either by intercalating between the base pairs or by binding to the minor groove, can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
Derivatives of benzo[h] nih.govresearchgate.netnaphthyridine and related structures have been investigated for their DNA binding properties. For instance, dibenzo[b,h] nih.govresearchgate.netnaphthyridines have been synthesized and their fluorescence properties were observed to change upon intercalation into double-stranded DNA, suggesting a potential application as DNA probes. rsc.org The planar aromatic structure of the benzo[h] nih.govresearchgate.netnaphthyridine core is well-suited for π-stacking interactions with DNA base pairs, a key feature of intercalating agents. nih.gov Furthermore, the ability of certain compounds to bind to the minor groove of DNA is also an area of active investigation, as this can lead to sequence-specific recognition and targeted disruption of DNA-protein interactions. esr.ie
Studies on Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Molecules that can interfere with the cell cycle, causing it to arrest at specific checkpoints, can prevent cancer cell proliferation. Apoptosis, or programmed cell death, is another crucial process that eliminates damaged or unwanted cells. Inducing apoptosis in cancer cells is a major goal of many anticancer therapies.
While direct studies on benzo[h] nih.govresearchgate.netnaphthyridin-7-amine derivatives are emerging, related heterocyclic compounds have demonstrated the potential to induce cell cycle arrest and apoptosis. For example, certain pyrazole (B372694) derivatives of naphthyridine have been shown to cause G0/G1 cell cycle arrest in cancer cells and trigger apoptosis through the generation of reactive oxygen species and activation of caspases. nih.gov These findings suggest that the benzo[h] nih.govresearchgate.netnaphthyridine scaffold could be a valuable framework for designing new molecules that modulate these critical cellular processes.
Advanced Materials Science Research
The unique photophysical and coordination properties of the benzo[h] nih.govresearchgate.netnaphthyridine core have also attracted interest in the field of materials science.
Development of Ligands for Metal Complexes
The nitrogen atoms within the benzo[h] nih.govresearchgate.netnaphthyridine ring system can act as excellent coordination sites for metal ions. This property allows for the development of novel ligands for the synthesis of metal complexes with interesting photophysical, electronic, and catalytic properties. These complexes have potential applications in areas such as light-emitting diodes (LEDs), sensors, and catalysis. The ability to tune the electronic properties of the ligand by modifying the substituents on the benzo[h] nih.govresearchgate.netnaphthyridine core provides a powerful tool for designing metal complexes with specific functionalities. esr.ie
Components in Optoelectronic Devices (e.g., Light-Emitting Diodes, Dye-Sensitized Solar Cells)
The unique photophysical properties of benzo[h] researchgate.netnih.govnaphthyridine derivatives make them promising candidates for use in optoelectronic devices. Their inherent fluorescence and tunable electronic characteristics are particularly advantageous for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
In the realm of OLEDs, the goal is to develop materials that exhibit high fluorescence quantum yields and thermal stability. Research has shown that introducing aryl groups at the C2 and C5 positions of the benzo[h] researchgate.netnih.govnaphthyridine core can significantly enhance fluorescence quantum yields. researchgate.net For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to synthesize C5-arylated derivatives from 4-amino-2-chloroquinoline-3-carbaldehyde, which then undergo a Friedländer condensation to yield the final aryl and diarylbenzo[h] researchgate.netnih.govnaphthyridines. researchgate.net These modifications, which introduce π-donor aryl groups, lead to materials with improved emissive properties suitable for OLED applications. researchgate.net While not specific to the benzo[h] researchgate.netnih.govnaphthyridin-7-amine core, related pyrene (B120774) derivatives have demonstrated efficient blue emission in OLEDs, with one device achieving a luminous efficiency of 3.19 cd/A and a power efficiency of 1.54 lm/W. researchgate.net
For dye-sensitized solar cells (DSSCs), the focus is on designing sensitizer (B1316253) dyes that can efficiently absorb light and inject electrons into a semiconductor's conduction band, typically TiO₂. nih.gov The dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for effective charge separation and electron injection. nih.gov Organic dyes with a donor-π-acceptor (D-π-A) structure are common. While direct examples of benzo[h] researchgate.netnih.govnaphthyridin-7-amine in DSSCs are still emerging, related nitrogen-containing heterocyclic systems like phenothiazine (B1677639) derivatives have been used effectively. rsc.org In these systems, a triarylamine donor and a cyanoacrylate acceptor are positioned on the heterocyclic core, achieving power conversion efficiencies of up to 6.2%. rsc.org Computational studies on similar D-π-π-A structures based on benzothiadiazole suggest that modifying the donor group can fine-tune the optoelectronic properties to enhance DSSC performance. nih.gov The electron-deficient character of the benzo[h] researchgate.netnih.govnaphthyridine nucleus makes it an attractive π-spacer or acceptor component in such designs.
| Device Type | Derivative Class | Key Finding/Performance Metric |
| OLED | Arylbenzo[h] researchgate.netnih.govnaphthyridines | Introduction of C2 and C5 π-donor aryl groups increases fluorescence quantum yields. researchgate.net |
| DSSC | Phenothiazine Derivatives (related system) | Achieved power conversion efficiency of 4.2–6.2% with a D-π-A design. rsc.org |
| DSSC | Benzothiadiazole Dyes (computational) | Donor group modification influences optoelectronic properties and efficiency. nih.gov |
Molecular Sensors and Self-Assembly Host-Guest Systems
The ability of the naphthyridine core to participate in hydrogen bonding and π-π stacking interactions makes its derivatives excellent candidates for the construction of molecular sensors and complex host-guest systems. The nitrogen atoms within the aromatic system can act as hydrogen bond acceptors, facilitating the selective recognition of specific guest molecules.
Researchers have synthesized naphthyridine-based fluorogenic receptors for the recognition of biologically relevant molecules like uric acid. researchgate.net These receptors demonstrate changes in their UV-visible absorption and fluorescence spectra upon binding, allowing for quantitative detection. The formation of these host-guest assemblies has been confirmed through ¹H NMR studies, and the association constants (Ka) have been determined, highlighting the strength of the interaction. researchgate.net
In a more complex example of supramolecular chemistry, a hybrid cyclophane containing both naphthalimide and pyrene units was designed for the ratiometric detection of nucleotides, such as ATP, in aqueous solutions. mdpi.com The sensing mechanism in such systems can rely on photoinduced electron transfer (PET) from neighboring amine groups, which quenches fluorescence, and Förster resonance energy transfer (FRET) between the two fluorophores. mdpi.com Binding of a guest molecule alters the conformation and electronic environment of the host, leading to a measurable change in the fluorescence ratio. Although not a direct derivative of benzo[h] researchgate.netnih.govnaphthyridin-7-amine, this work illustrates the potential of incorporating naphthyridine-like structures into sophisticated host systems for molecular sensing. mdpi.com Another example is a 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine, which has been designed as an ultrasensitive fluorescent probe that selectively binds with octyl glucopyranoside. researchgate.net
| Receptor/Host System | Target Guest | Key Finding/Sensing Mechanism |
| Naphthyridine-based Fluorogenic Receptors | Uric Acid (UA) | Recognition confirmed by ¹H NMR, UV-vis, and fluorescence studies; association constants reported. researchgate.net |
| Hybrid Naphthalimide–Pyrene Aza-Cyclophane | Nucleotides (e.g., ATP) | Ratiometric detection via mechanisms like PET and FRET. mdpi.com |
| 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine | Octyl Glucopyranoside (OGU) | Designed for selective binding and fluorescent sensing. researchgate.net |
Development of Fluorescent Probes and Nucleoside Analogues
The inherent fluorescence of many naphthyridine derivatives has been harnessed to create probes for biological imaging and to develop novel nucleoside analogues with unique properties.
Fluorescent Probes: Derivatives of the broader naphthyridine family have been successfully developed as "turn-on" fluorescent probes. For example, a 2,7-naphthyridine (B1199556) derivative was used to create a probe for glutathione (B108866) (GSH) that exhibits a rapid response time (45 seconds) and a very large Stokes shift (227 nm). researchgate.net In a similar vein, dibenzo[b,h] researchgate.netnih.govnaphthyridine derivatives have been synthesized and shown to exhibit strong fluorescence, with their emission intensity changing upon intercalation into double-stranded DNA, making them useful as DNA-binding probes. rsc.org Other heterocyclic systems, such as benzothiazoles, have also been developed as fluorescent probes for detecting protein aggregates like β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases. nih.gov These probes show significant fluorescence enhancement upon binding to the aggregates, with dissociation constants (Kd) in the nanomolar range. nih.gov
Nucleoside Analogues: A particularly innovative application is the incorporation of the 1,6-naphthyridin-7(6H)-one scaffold as a fluorescent nucleobase in synthetic nucleoside analogues. mdpi.comresearchgate.net In one approach, the fluorescent naphthyridinone base is connected to a ribofuranosyl sugar via a 1,2,3-triazole linker, synthesized using a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. mdpi.comresearchgate.net These novel nucleoside analogues exhibit powerful fluorescence with a remarkable solvatochromism, meaning their emission properties change depending on the polarity of the solvent. mdpi.com This sensitivity to the local environment makes them suitable as molecular probes for investigating enzyme binding sites and the structural features of nucleic acids. mdpi.comresearchgate.net The 1,6-naphthyridin-7(6H)-one scaffold itself displays desirable photophysical properties, including dual fluorescence in polar solvents, large Stokes shifts, and high quantum yields. nih.govrsc.org
| Application | Derivative Class | Target/Feature | Key Photophysical Property/Finding |
| Fluorescent Probe | Dibenzo[b,h] researchgate.netnih.govnaphthyridines | Double-stranded DNA | Fluorescence intensity changes upon intercalation. rsc.org |
| Fluorescent Probe | 2,7-Naphthyridine derivative | Glutathione (GSH) | Turn-on probe with a 227 nm Stokes shift. researchgate.net |
| Nucleoside Analogue | 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones | Fluorescent Nucleobase | Powerful fluorescence and significant solvatochromism. mdpi.comresearchgate.net |
| Fluorescent Scaffold | 1,6-Naphthyridin-7(6H)-ones | Core Structure | Dual fluorescence, large Stokes shifts, high quantum yields. nih.govrsc.org |
Future Directions and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies
The synthesis of benzo[h] imedpub.comnih.govnaphthyridine derivatives has traditionally relied on multi-step procedures, often employing harsh reaction conditions. imedpub.comacs.orgresearchgate.net A significant future direction lies in the development of more efficient, environmentally benign, and economically viable synthetic strategies.
One promising approach is the adoption of one-pot, multi-component reactions . A notable example is the novel three-component, two-step, one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization–Suzuki coupling reaction developed for the synthesis of benzo[h] imedpub.comnih.govnaphthyridin-2(1H)-ones, also known as Torins. nih.gov This method's efficiency in creating a library of analogs highlights the potential of such convergent synthetic routes. nih.gov
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of related naphthyridine cores. For instance, the Friedländer reaction for producing 1,8-naphthyridines has been successfully conducted in water using an inexpensive and biocompatible ionic liquid as a catalyst. acs.org Similar eco-friendly approaches, such as using water as a solvent or employing metal-free catalysts, could be adapted for the synthesis of benzo[h] imedpub.comnih.govnaphthyridine derivatives. acs.orgrsc.org The development of solvent-free and catalyst-free methods, like the grinding technique used for 1,6-naphthyridine (B1220473) synthesis, also presents an exciting avenue for future exploration. researchgate.net
| Synthetic Approach | Key Features | Potential Advantages |
| One-Pot Multi-Component Reactions | Convergent synthesis, multiple bond formations in a single operation. nih.gov | Increased efficiency, reduced waste, rapid library generation. nih.gov |
| Green Catalysis | Use of biocompatible catalysts (e.g., ionic liquids), metal-free catalysts. acs.org | Reduced toxicity, lower cost, improved sustainability. acs.org |
| Aqueous Media Synthesis | Utilization of water as a solvent. acs.orgrsc.org | Environmentally benign, safe, and cost-effective. acs.org |
| Solvent-Free Reactions | Grinding techniques without the use of solvents. researchgate.net | Reduced environmental impact, operational simplicity. researchgate.net |
Advanced Computational Design and Prediction for Structure-Function Relationships
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel benzo[h] imedpub.comnih.govnaphthyridine derivatives. Future research will likely see a greater integration of computational methods for predicting the properties and activities of these compounds.
Density Functional Theory (DFT) calculations can be employed to understand the conformational, thermodynamic, and spectroscopic features of new derivatives. mdpi.com This knowledge is crucial for designing molecules with specific electronic and structural properties.
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can elucidate the binding patterns of these compounds with biological targets. mdpi.com For instance, understanding the interactions of benzo[h] imedpub.comnih.govnaphthyridine analogs with receptors like the 5-HT4 receptor can guide the design of more potent and selective ligands. acs.org By identifying the key structural features responsible for biological activity, computational models can prioritize the synthesis of the most promising candidates, saving time and resources.
| Computational Method | Application in Drug Discovery | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of molecular structure, electronic properties, and reactivity. mdpi.com | Rational design of molecules with desired physicochemical properties. |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. mdpi.com | Identification of key interactions for structure-based drug design. |
| QSAR | Correlation of chemical structure with biological activity. | Prediction of the activity of novel compounds and optimization of lead structures. |
Identification of Untapped Biological Targets and Mechanisms of Action
The known biological activities of benzo[h] imedpub.comnih.govnaphthyridine derivatives, including antimicrobial, antimalarial, and effects on the central nervous system, suggest a broad therapeutic potential. imedpub.comacs.orgnih.govresearchgate.net A key area for future research is the identification of novel biological targets and the elucidation of their mechanisms of action.
The structural similarity of some derivatives to indenoisoquinoline topoisomerase I (Top1) inhibitors suggests that DNA topoisomerases could be a promising target class. nih.gov The synthesis and evaluation of new analogs for their ability to inhibit Top1 and other topoisomerases could lead to the development of novel anticancer agents. nih.gov
Furthermore, the diverse biological activities reported for the broader class of naphthyridines, such as antiviral and anti-inflammatory effects, warrant investigation for benzo[h] imedpub.comnih.govnaphthyridine derivatives. nih.govmdpi.com High-throughput screening of compound libraries against a wide range of biological targets will be instrumental in uncovering new therapeutic applications.
| Reported Biological Activity | Potential Future Exploration |
| Antimicrobial and Antimalarial imedpub.comnih.gov | Investigation against drug-resistant strains and other infectious agents. |
| 5-HT4 Receptor Antagonism acs.org | Exploration of other CNS targets for neurological and psychiatric disorders. |
| Potential Topoisomerase I Inhibition nih.gov | Screening against other topoisomerase subtypes and related DNA-modifying enzymes. |
| Anti-inflammatory and Antiviral (in related naphthyridines) nih.govmdpi.com | Evaluation of benzo[h] imedpub.comnih.govnaphthyridine derivatives for these activities. |
Exploration of New Applications in Functional Materials and Supramolecular Chemistry
The rigid, planar structure and potential for π-π stacking make benzo[h] imedpub.comnih.govnaphthyridine derivatives attractive candidates for applications in materials science. Their inherent fluorescence properties, as seen in related dibenzo[b,h] imedpub.comnih.govnaphthyridines, open doors for their use in developing novel fluorescent probes and luminescent materials . rsc.orgrsc.org
The ability to tune the electronic properties through substitution could lead to the creation of organic semiconductors and materials for optoelectronic devices . The development of supramolecular assemblies based on these scaffolds is another exciting frontier. rsc.orgrsc.org By designing molecules with specific recognition motifs, it may be possible to construct well-defined nanostructures with unique photophysical and electronic properties. The exploration of their ability to intercalate into DNA also suggests potential applications in biotechnology and as DNA-binding probes. rsc.org
| Potential Application | Key Properties |
| Fluorescent Probes | Strong fluorescence, sensitivity to the local environment. rsc.orgrsc.org |
| Organic Semiconductors | Planar structure, potential for π-stacking and charge transport. |
| Supramolecular Assemblies | Defined geometry, non-covalent interactions. rsc.orgrsc.org |
| DNA-Binding Agents | Intercalation into double-stranded DNA. rsc.org |
Q & A
Q. Characterization :
- Spectroscopy : IR confirms NH (3443 cm⁻¹), CN (2206 cm⁻¹), and CO (1649 cm⁻¹) bonds. ¹H/¹³C NMR identifies substituent patterns (e.g., CH₃ at δ 1.31, aromatic protons at δ 7.25–8.57) .
- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 463 for compound 4b) .
- Elemental analysis : Validates C, H, N content (e.g., 4c: C 59.12%, H 3.02%, N 12.45%) .
Basic: What structural features are critical for antimicrobial activity in Benzo[h][1,6]naphthyridine derivatives?
The 4-aminoquinoline core and substituent positioning are crucial:
- Electron-withdrawing groups (EWGs) : Chloro or bromo at C2/C8 enhance activity against S. aureus and E. coli by increasing electrophilicity and membrane interaction .
- Hydrophobic substituents : Methyl or phenyl groups improve lipid bilayer penetration, as seen in compounds 4c and 4f (MIC 12.5 µg/mL against B. megaterium) .
- Hydrogen bonding : NH and CO groups in derivatives like 6a-b facilitate target binding (e.g., bacterial fatty acid biosynthesis enzymes) .
Advanced: How do structure-activity relationship (SAR) studies explain contradictory antimicrobial results among derivatives?
SAR studies reveal:
- Active derivatives : 4c and 4f show potent activity due to optimal chloro/methyl substitution enhancing target affinity (e.g., B. megaterium inhibition via FabI enzyme binding) .
- Inactive derivatives : Compounds 8a-b and 9a-b lack activity despite structural similarity. This is attributed to steric hindrance from bulky substituents (e.g., diphenyl ether in 8a) or reduced solubility in aqueous media .
- Species-specific effects : Activity against P. aeruginosa is limited to derivatives with para-substituted EWGs (e.g., 4c), likely due to efflux pump evasion .
Advanced: What methodologies optimize synthetic efficiency for this compound derivatives?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 15 minutes (e.g., one-pot SNAr and Suzuki coupling at 180°C) .
- Solvent systems : DMF/i-PrOH/H₂O (2:1:1) improves yields (89%) by balancing polarity and solubility .
- Catalyst/base optimization : HCl (20 mol%) and K₃PO₄ (2 eq.) minimize byproducts and prevent CO₂ overpressure .
Advanced: How can researchers resolve contradictions in biological activity data?
- Solubility profiling : Use logP measurements (e.g., 4c logP = 3.2 vs. 8a logP = 5.1) to correlate hydrophobicity with membrane penetration .
- Target engagement assays : Fluorescence quenching or SPR to validate binding to bacterial enzymes (e.g., FabI) .
- Metabolic stability tests : Microsomal assays identify rapid degradation of inactive compounds (e.g., 9a t½ < 10 min) .
Advanced: What are the optical properties of this compound derivatives, and how are they applied?
- Fluorescence : Derivatives exhibit dual emission (λem = 450 nm and 550 nm) with high quantum yields (Φ = 0.7–0.9), enabling live-cell imaging .
- Solvatochromism : Emission shifts (Δλ = 60 nm) in polar solvents (e.g., DMSO vs. hexane) support use as polarity probes .
- Acidochromism : Protonation at N7 quenches fluorescence, useful for pH-sensitive biosensors .
Advanced: What alternative synthetic pathways exist for cyanide-functionalized derivatives?
- Me₃SiCN-mediated cyanation : React benzo[h][1,6]naphthyridine N-oxides with Me₃SiCN in CH₂Cl₂ (0–5°C, 2 hours) to install cyano groups at C5/C6 (yield 70–85%) .
- Post-functionalization : Hydrolyze nitriles to carboxylic acids using NaOH/EtOH (reflux, 6 hours) for prodrug design .
Advanced: How do 3D-QSAR and molecular docking guide the design of mTOR inhibitors based on this scaffold?
- CoMFA/CoMSIA models : Identify hydrophobic pockets and H-bond acceptors as critical for mTOR binding (q² = 0.82, r² = 0.91) .
- Docking simulations : The 10-methoxy group in dibenzo[b,h][1,6]naphthyridinecarboxamides forms π-π stacking with Phe-2108 and H-bonds with Val-2240 .
- Lead optimization : Introduce fluorinated substituents (e.g., CF₃) to improve potency (IC₅₀ < 10 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
